Camellianin B
Overview
Description
Camellianin B is a flavonoid compound found in the leaves of Adinandra nitida, a plant commonly used in traditional Chinese medicine. This compound is known for its antioxidant and angiotensin-converting enzyme inhibitory activities . It is a metabolite of Camellianin A and has been studied for its potential health benefits, including its role in reducing the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Camellianin B involves the glycosylation of apigenin-5-O-glycoside. One method utilizes the Au(I)-catalyzed ortho-alkynylbenzoate glycosylation technique . This method has been established through three approaches: one linear and two convergent, which have been used to confirm the synthetic structures .
Industrial Production Methods: it is typically extracted from the leaves of Adinandra nitida using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Camellianin B undergoes various chemical reactions, including oxidation and reduction. It has been shown to have antioxidant properties, which involve scavenging free radicals .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol and other solvents for extraction and purification . The conditions often involve maintaining specific temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, such as Camellianin A . These metabolites are often studied for their biological activities and potential health benefits.
Scientific Research Applications
Camellianin B has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying flavonoid synthesis and reactions . In biology and medicine, it has been investigated for its antioxidant, anti-inflammatory, and anticancer properties . It is also studied for its potential role in reducing the risk of cardiovascular diseases by inhibiting angiotensin-converting enzyme . Additionally, this compound has applications in the food industry as a natural antioxidant .
Mechanism of Action
The mechanism of action of Camellianin B involves its interaction with various molecular targets. It exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress . Its inhibitory effect on angiotensin-converting enzyme involves binding to the enzyme and preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound also induces apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Camellianin B is similar to other flavonoids such as Camellianin A, apigenin, and epicatechin . it is unique in its specific glycosylation pattern and its potent angiotensin-converting enzyme inhibitory activity . Compared to Camellianin A, this compound has a higher antioxidant activity and a different metabolic profile .
List of Similar Compounds:- Camellianin A
- Apigenin
- Epicatechin
- Rhoifolin
Properties
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148850 | |
Record name | Camellianin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109232-76-0 | |
Record name | Camellianin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camellianin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camellianin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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